Rolicyclidine

Description

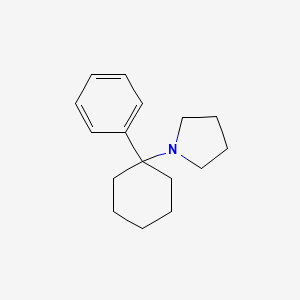

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylcyclohexyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWWXMGDATDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046167 | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-39-0 | |

| Record name | 1-(1-Phenylcyclohexyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolicyclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolicyclidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rolicyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLICYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183O9O9JE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROLICYCLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Emergence of a Phencyclidine Analog

An In-depth Technical Guide to the History, Discovery, and Synthesis of Rolicyclidine

This compound, known systematically as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a synthetic compound belonging to the arylcyclohexylamine class of dissociative anesthetics.[1][2] Structurally, it is a close analog of the more widely known phencyclidine (PCP), differing by the substitution of PCP's piperidine ring with a pyrrolidine moiety.[1][2] This seemingly minor structural modification results in a distinct pharmacological profile; while it shares PCP's primary mechanism as an N-methyl-D-aspartate (NMDA) receptor antagonist, this compound is characterized as being slightly less potent, with more pronounced sedative effects and reduced stimulant properties.[3][4][5] Its history is intrinsically linked to the mid-20th century pharmaceutical pursuit of safer and more effective anesthetic agents, a quest that led to the synthesis of PCP and its subsequent derivatives. This guide provides a detailed chronicle of the discovery of this compound, its chemical synthesis, and its fundamental pharmacological properties.

Part 1: A Foundational Discovery - The Synthesis of Phencyclidine (PCP)

The narrative of this compound begins with its parent compound, phencyclidine. In 1956, chemist Victor Maddox of the pharmaceutical company Parke-Davis synthesized PCP while exploring the reactions of Grignard reagents with nitriles.[6][7][8] The initial goal was the development of novel anesthetic and analgesic drugs.[7] Preclinical studies in animals revealed potent anesthetic properties, leading to clinical trials under the trade name Sernyl.[7][8] While PCP induced a state of "dissociative anesthesia" without the significant cardiorespiratory depression common with other anesthetics of the era, its clinical utility was ultimately thwarted by a high incidence of severe postoperative side effects, including delirium, hallucinations, and psychosis.[8][9] These adverse effects led to the discontinuation of its use in humans in 1965, but the foundational chemistry laid the groundwork for an entire class of psychoactive agents.[6][8]

Part 2: The Pyrrolidine Analog - Discovery and Context of this compound (PCPy)

In the wake of PCP's development, researchers at Parke-Davis embarked on a systematic exploration of its analogs, aiming to modulate its activity to retain the anesthetic benefits while mitigating the severe psychotomimetic side effects.[7] This research effort led to the synthesis of this compound in 1958.[2] The strategic decision to replace the six-membered piperidine ring of PCP with a five-membered pyrrolidine ring was a logical step in structure-activity relationship (SAR) studies. The hypothesis was that altering the size and conformation of the amine substituent could change the compound's binding affinity at its target receptors, potentially separating the desired anesthetic effects from the undesirable psychiatric ones.

While PCPy did exhibit a modified pharmacological profile—being less potent with more sedation—it did not achieve the desired safety profile for widespread clinical adoption and was never commercially marketed as a human therapeutic.[1][4] Due to its pharmacological similarity to PCP, this compound was classified as a Schedule I controlled substance in the United States in the 1970s.[3][4]

Part 3: The Chemistry of this compound - Synthesis Methodologies

The synthesis of this compound leverages established principles of organic chemistry, most notably the Grignard reaction, a powerful tool for forming carbon-carbon bonds. The most common and historically significant synthetic route proceeds via a nitrile intermediate, analogous to the original synthesis of PCP.[1][10][11]

Core Synthetic Principle: The Grignard Reaction on a Nitrile

The key transformation in this synthesis is the reaction of an organometallic reagent (a Grignard reagent) with a nitrile. Specifically, phenylmagnesium bromide acts as a nucleophilic source of a phenyl group, which attacks the electrophilic carbon of the nitrile group in the 1-(pyrrolidino)cyclohexanecarbonitrile intermediate. This forms an imine intermediate which, upon aqueous workup, hydrolyzes to yield the final tertiary amine product, this compound.

Experimental Protocol: Synthesis of this compound (PCPy)

The following protocol is a representative synthesis adapted from documented procedures.[12] It is presented for informational purposes and illustrates the chemical transformations involved.

Step 1: Synthesis of 1-(1-pyrrolidino)cyclohexane carbonitrile (Intermediate)

-

Reaction Setup: A mixture of cyclohexanone cyanohydrin (1 mole), pyrrolidine (1.2 moles), and benzene (500 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: The mixture is heated to reflux. The benzene-water azeotrope is collected in the Dean-Stark trap, effectively removing the water formed during the reaction and driving the equilibrium towards the formation of the carbonitrile product.

-

Isolation: Once the evolution of water ceases, the reaction mixture is cooled. The benzene solvent is removed by distillation under reduced pressure.

-

Purification: The resulting crude 1-(1-pyrrolidino)cyclohexane carbonitrile is purified by vacuum distillation (boiling point approximately 96-98°C at 0.3 mmHg) to yield the pure intermediate.[12]

Step 2: Grignard Reaction and Formation of this compound

-

Grignard Reagent Preparation: Phenylmagnesium bromide (PhMgBr) is prepared in a separate flask under anhydrous conditions from magnesium turnings and bromobenzene in a suitable ether solvent (e.g., diethyl ether or a benzene/ether mixture).

-

Reaction: A solution of 1-(1-pyrrolidino)cyclohexane carbonitrile (1 mole) in anhydrous ether is added dropwise to the stirred Grignard reagent (approximately 2 moles) at a controlled temperature.

-

Reflux: Upon completion of the addition, the reaction mixture is heated under reflux for several hours to ensure the reaction goes to completion.[12]

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the intermediate imine and precipitates magnesium salts.[13]

-

Extraction: The ether layer is separated, and the aqueous layer is extracted several times with fresh ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).

-

Isolation and Purification: The solvent is removed by distillation. The crude this compound free base is then purified by vacuum distillation (boiling point approximately 114–123°C at 0.14 mm Hg).[12][13] The final product can be converted to its hydrochloride salt for improved stability and handling by bubbling hydrogen chloride gas through an ethereal solution of the free base, followed by recrystallization.[13]

Visualizing the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Primary synthesis pathway for this compound (PCPy).

Part 4: Physicochemical and Pharmacological Profile

This compound's identity is defined by its specific chemical structure and physical properties, which in turn dictate its interaction with biological systems.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(1-phenylcyclohexyl)pyrrolidine | [3] |

| Synonyms | PCPy, PHP | [2][3] |

| Molecular Formula | C₁₆H₂₃N | [1][3] |

| Molar Mass | 229.36 g/mol | [1][3] |

| Appearance | White crystalline powder (as HCl salt) | [14] |

| CAS Number | 2201-39-0 | [3] |

Mechanism of Action and Comparative Pharmacology

The primary pharmacological effect of this compound is mediated through its action as a non-competitive antagonist at the NMDA receptor.[1][3][13] By blocking this ion channel, it inhibits the flow of positive ions and disrupts excitatory glutamatergic neurotransmission.[2][15] This disruption is believed to be the core mechanism behind the dissociative, anesthetic, and hallucinogenic effects produced by the drug.[16] There is also evidence suggesting interaction with dopamine receptors, which may contribute to its psychoactive profile.[1][13]

Data Presentation: Comparative Pharmacology

| Feature | This compound (PCPy) | Phencyclidine (PCP) |

| Primary Mechanism | NMDA Receptor Antagonist | NMDA Receptor Antagonist |

| Potency | Slightly less potent than PCP | More potent |

| Primary Effects | Dissociative, Anesthetic, Hallucinogenic, Sedative | Dissociative, Anesthetic, Hallucinogenic, Stimulant |

| Stimulant Effects | Reduced | More pronounced |

| Sedative Effects | More pronounced; described as "barbiturate-like" | Less pronounced |

Conclusion

The history of this compound is a clear example of targeted analog design in medicinal chemistry. Born from the pioneering but problematic discovery of PCP, PCPy represents a deliberate effort to refine a pharmacological profile by modifying a chemical scaffold. While it ultimately did not yield a clinically viable anesthetic, its synthesis and study contributed significantly to the understanding of the structure-activity relationships within the arylcyclohexylamine class. The story of this compound underscores the intricate challenges of drug development, where subtle changes in molecular architecture can lead to significant shifts in pharmacological effect, and highlights the ongoing scientific effort to separate therapeutic potential from adverse outcomes.

References

- 1. Buy this compound | 2201-39-0 | >98% [smolecule.com]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. This compound | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [medbox.iiab.me]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. bibliography.maps.org [bibliography.maps.org]

- 8. benchchem.com [benchchem.com]

- 9. lahacienda.com [lahacienda.com]

- 10. research.tue.nl [research.tue.nl]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Eticyclidine and this compound [designer-drug.com]

- 13. 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride | Benchchem [benchchem.com]

- 14. Buy 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (EVT-1211004) [evitachem.com]

- 15. Dissociative anesthetics: Ketamine hydrochloride | Pharmaguideline [pharmaguideline.com]

- 16. nida.nih.gov [nida.nih.gov]

The Enigmatic Channel Blocker: A Technical Guide to the Mechanism of Action of Rolicyclidine on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Rolicylidine (PCPy), a lesser-known arylcyclohexylamine, exerts its profound effects on the central nervous system primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of Rolicyclidine. By synthesizing foundational knowledge of NMDA receptor biology with detailed experimental methodologies, this document serves as a critical resource for researchers investigating dissociative anesthetics, NMDA receptor pharmacology, and novel therapeutic agents targeting glutamatergic neurotransmission. We will delve into the specific binding site, the kinetics of channel blockade, and the functional consequences of this compound's interaction with this crucial ionotropic glutamate receptor. Furthermore, this guide provides detailed, field-proven protocols for the characterization of such compounds, empowering researchers to rigorously investigate the next generation of NMDA receptor modulators.

The NMDA Receptor: A Symphony of Subunits and Signals

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian brain, playing pivotal roles in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a host of neurological and psychiatric disorders.[2] The NMDA receptor is a heterotetrameric ligand-gated ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties.[4]

Activation of the NMDA receptor is a unique, multi-step process. It requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits.[5] This dual-agonist requirement acts as a coincidence detector. Furthermore, at resting membrane potentials, the ion channel is blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[4] Depolarization of the neuronal membrane, often initiated by the activation of nearby AMPA receptors, expels the Mg²⁺ ion, allowing for the influx of cations, most notably Ca²⁺.[6] This influx of calcium is a critical trigger for a multitude of downstream signaling cascades.[3]

Unraveling the Mechanism of Action of this compound

Rolicylidine, chemically known as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a member of the arylcyclohexylamine class of dissociative anesthetics.[7][8] Its primary pharmacological activity is the non-competitive antagonism of the NMDA receptor.[6] This mechanism is shared with other well-known arylcyclohexylamines such as phencyclidine (PCP) and ketamine.[3]

The Binding Site: A Strategic Position within the Pore

Unlike competitive antagonists that bind to the glutamate or glycine sites on the extracellular domain of the receptor, this compound acts as an uncompetitive, open-channel blocker.[5] It binds to a specific site located deep within the ion channel pore, known as the PCP binding site.[3][9] This site is distinct from the Mg²⁺ binding site but is in close enough proximity that their effects can be similar.[9] The location of the PCP binding site is of critical importance to the mechanism of action of this compound. For the drug to access its binding site, the ion channel must first be opened by the binding of both glutamate and glycine.[9] This property is known as use-dependence or open-channel blockade .

Molecular Interactions and Functional Consequences

Recent advances in cryo-electron microscopy have provided high-resolution structures of the NMDA receptor, offering insights into the binding of channel blockers like PCP and ketamine.[10] While specific structural data for this compound is not yet available, the shared arylcyclohexylamine scaffold allows for informed inferences about its binding mode. The binding is primarily mediated by non-covalent interactions, including hydrogen bonding and hydrophobic interactions with the pore-lining residues of the NMDA receptor subunits.[9]

The binding of this compound within the ion channel physically occludes the passage of ions, thereby preventing the influx of Ca²⁺ and Na⁺. This blockade is non-competitive , meaning that increasing the concentration of the agonists (glutamate and glycine) will not overcome the inhibitory effect of this compound. The blockade is also voltage-dependent , with the antagonist being "trapped" within the channel when the membrane potential is hyperpolarized.[5]

The kinetics of the blockade are a key determinant of the pharmacological profile of the drug. The rate of association and dissociation from the PCP site influences the onset and duration of action. For instance, compounds with slow unblocking kinetics tend to have more profound and prolonged psychotomimetic effects.[5]

Pharmacological Profile of this compound

Quantitative pharmacological data for this compound is limited in the scientific literature. However, it is generally described as being slightly less potent than PCP.[7][11] Interestingly, it is reported to have fewer stimulant effects and more pronounced sedative, barbiturate-like properties compared to PCP.[7][11] Structure-activity relationship (SAR) studies of arylcyclohexylamines have indicated that replacing the piperidine ring of PCP with a pyrrolidine ring, as is the case for this compound, tends to decrease potency. However, one study reported that this compound was approximately equipotent to PCP in producing PCP-like discriminative stimuli in rats, highlighting the need for more definitive pharmacological characterization.[6]

Table 1: Comparative Properties of Arylcyclohexylamine NMDA Receptor Antagonists

| Compound | Chemical Structure | Relative Potency (vs. PCP) | Notable Characteristics |

| Phencyclidine (PCP) | 1-(1-phenylcyclohexyl)piperidine | - | Potent dissociative anesthetic with stimulant and hallucinogenic effects.[9] |

| Rolicylidine (PCPy) | 1-(1-phenylcyclohexyl)pyrrolidine | Slightly less potent to equipotent [6][7] | Fewer stimulant effects, more sedative properties. [7][11] |

| Ketamine | (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one | Less potent than PCP | Widely used anesthetic and antidepressant with a shorter duration of action.[5] |

Experimental Protocols for Characterizing this compound's Activity

To rigorously assess the interaction of this compound with NMDA receptors, a combination of radioligand binding assays and electrophysiological techniques is essential.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site using a radiolabeled ligand such as [³H]TCP (tenocyclidine), a close analog of PCP.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the PCP binding site on the NMDA receptor.

Materials:

-

Rat cortical membrane preparation

-

[³H]TCP (specific activity ~40-80 Ci/mmol)

-

Unlabeled this compound (PCPy)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine stock solutions

-

Non-specific binding control (e.g., 10 µM unlabeled PCP or MK-801)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and a saturating concentration of [³H]TCP (typically around its Kd).

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]TCP, and a high concentration of an unlabeled ligand for the PCP site (e.g., 10 µM PCP) to saturate all specific binding sites.

-

Competitive Binding: Assay buffer, membrane preparation, [³H]TCP, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The presence of glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) is crucial to ensure the NMDA receptor channel is in an open state, allowing access of the radioligand to the PCP site.[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]TCP as a function of the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]TCP).

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization (IC₅₀)

This protocol outlines the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NMDA receptor currents and to assess the voltage-dependency of the block.

Materials:

-

Cultured hippocampal or cortical neurons, or acute brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (aCSF) containing standard ions and glucose

-

Internal solution for the patch pipette containing a Cs⁺-based solution to block K⁺ channels

-

NMDA and glycine stock solutions

-

Rolicylidine stock solution

-

Pharmacological agents to block other currents (e.g., TTX for Na⁺ channels, picrotoxin for GABA-A receptors, CNQX for AMPA/kainate receptors)

Step-by-Step Methodology:

-

Cell/Slice Preparation: Prepare cultured neurons or acute brain slices and transfer them to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.

-

Pipette Fabrication and Filling: Pull patch pipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward NMDA receptor-mediated current. Ensure other synaptic inputs are blocked.

-

-

Determining IC₅₀:

-

Once a stable baseline NMDA-evoked current is established, co-apply the agonist solution with increasing concentrations of this compound.

-

Record the peak inward current at each concentration of this compound.

-

Wash out the drug between applications to ensure reversibility.

-

Plot the percentage of current inhibition versus the log concentration of this compound and fit the data with a logistic function to determine the IC₅₀.

-

-

Assessing Voltage-Dependency:

-

Evoke NMDA currents in the presence of a fixed concentration of this compound (e.g., the IC₅₀).

-

Apply a series of voltage steps (e.g., from -80 mV to +40 mV) to elicit currents at different membrane potentials.

-

Compare the current-voltage (I-V) relationship in the absence and presence of this compound. A greater reduction in current at more negative potentials is indicative of a voltage-dependent block.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medbox.iiab.me [medbox.iiab.me]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 2201-39-0 | >98% [smolecule.com]

- 9. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Dopaminergic Effects of Rolicyclidine: A Framework for Research and Development

Abstract

Rolicyclidine (PCPy), a lesser-known analog of phencyclidine (PCP), is classified as a dissociative anesthetic belonging to the arylcyclohexylamine class. While its primary mechanism is understood to be N-methyl-D-aspartate (NMDA) receptor antagonism, the comprehensive pharmacological profile, particularly its influence on the dopamine system, remains largely uncharacterized.[1][2] This guide synthesizes the extensive research on its progenitor, PCP, to construct a predictive framework for understanding and investigating the dopaminergic effects of this compound. We delve into the dual modes of action characteristic of arylcyclohexylamines—dopamine transporter inhibition and direct receptor modulation—and provide detailed, field-proven experimental protocols for their empirical validation.[3][4] This document serves as a foundational resource for researchers aiming to elucidate the neurochemical intricacies of this compound, offering both the theoretical basis and the practical methodologies required for rigorous scientific inquiry.

Introduction

This compound, or 1-(1-phenylcyclohexyl)pyrrolidine, is a structural analog of phencyclidine, differing by the substitution of PCP's piperidine ring with a pyrrolidine ring.[5] This seemingly minor structural modification results in a nuanced pharmacological profile, reportedly rendering this compound slightly less potent than PCP and inducing more sedative and fewer stimulant effects.[6][2] The arylcyclohexylamine class is defined by a complex interplay with multiple neurotransmitter systems. While non-competitive antagonism at the NMDA receptor is the hallmark of this class, responsible for the characteristic dissociative and anesthetic effects, their interaction with the dopamine system is critical to their stimulant, reinforcing, and psychotomimetic properties.[3][7]

PCP, the archetypal compound of this class, has been shown to profoundly impact dopaminergic neurotransmission by increasing the extracellular concentration of dopamine.[8][9] This is achieved through a combination of indirect effects, mediated by NMDA receptor blockade, and direct actions on dopamine reuptake and receptor sites.[10][11] Given the structural and pharmacological similarities, it is highly probable that this compound exerts a similar, albeit quantitatively different, influence on the dopamine system. This guide aims to provide a comprehensive technical overview of the putative dopaminergic mechanisms of this compound, grounded in the established pharmacology of PCP, and to equip researchers with the methodologies necessary to systematically investigate these hypotheses.

Part 1: The Dopaminergic Profile of Arylcyclohexylamines - A Framework for Understanding this compound

The effects of arylcyclohexylamines on the dopamine system are multifaceted. The following sections break down the primary mechanisms, using PCP as the reference compound to build a testable model for this compound.

Section 1.1: Modulation of Dopamine Transporter (DAT) Function

A key action of PCP is the potentiation of synaptic dopamine, which it achieves in a manner distinct from classic stimulants like amphetamine.[12][13] Studies have consistently shown that PCP administration leads to a significant increase in extracellular dopamine levels in key brain regions like the prefrontal cortex and nucleus accumbens.[8][9]

Causality of Experimental Insight: The initial hypothesis was that PCP directly blocks the dopamine transporter (DAT), the primary mechanism for clearing dopamine from the synapse. However, radioligand binding studies revealed a critical discrepancy: PCP exhibits a surprisingly low affinity for the primary binding site on the human dopamine transporter.[10] This finding led to the hypothesis that PCP inhibits dopamine reuptake not by competing with dopamine at the main binding site, but by interacting with an allosteric site on the transporter complex, sometimes referred to as "PCP site 2".[10] This indirect inhibition of reuptake contributes to the elevated synaptic dopamine concentrations observed in vivo. It is therefore plausible that this compound shares this allosteric modulatory mechanism at the DAT.

Section 1.2: Direct Dopamine Receptor Interactions

Beyond its effects on dopamine clearance, PCP also interacts directly with dopamine receptors. Specifically, it has been identified as a potent partial agonist at the high-affinity state of the dopamine D2 receptor (D2High).[10][14]

Causality of Experimental Insight: The D2High receptor state is the functionally active conformation that initiates intracellular signaling. The affinity of PCP for D2High receptors is remarkably high, with a dissociation constant (Ki) in the low nanomolar range, which is significantly more potent than its affinity for the NMDA receptor.[14] This agonism at D2 receptors is thought to contribute significantly to the psychotomimetic and schizophrenia-like symptoms induced by PCP.[10] The successful use of D2 receptor antagonists like haloperidol in treating PCP-induced psychosis further supports this mechanistic link.[10] this compound's potential interaction with D2High receptors is a critical and unexplored area of its pharmacology.

| Compound | Receptor/Transporter Target | Binding Affinity (Ki) | Source |

| Phencyclidine (PCP) | Dopamine D2High Receptor | 2.7 nM | [14] |

| Phencyclidine (PCP) | NMDA Receptor ([³H]dizocilpine) | 313 nM | [14] |

| Phencyclidine (PCP) | Dopamine Transporter (DAT) | >10,000 nM | [10] |

Table 1: Comparative binding affinities of Phencyclidine (PCP) for key molecular targets. Note the significantly higher affinity for the D2High receptor state compared to the NMDA receptor and the negligible affinity for the primary DAT binding site.

Section 1.3: Indirect Dopaminergic Effects via NMDA Receptor Antagonism

The primary and most well-known mechanism of this compound and other arylcyclohexylamines is the blockade of the NMDA receptor ion channel.[1][7] This action, while glutamatergic in nature, indirectly but powerfully stimulates the dopamine system.

Causality of Experimental Insight: In mesocorticolimbic pathways, the activity of dopamine-releasing neurons in the ventral tegmental area (VTA) is under the inhibitory control of GABAergic interneurons. These GABAergic neurons are, in turn, regulated by excitatory glutamatergic inputs acting on NMDA receptors. By antagonizing these NMDA receptors, arylcyclohexylamines reduce the excitatory drive onto the inhibitory GABA neurons. This effectively "cuts the brakes" on the dopamine neurons, leading to their disinhibition and an increase in their firing rate and subsequent dopamine release in projection areas like the prefrontal cortex.[8][9][11] This indirect pathway provides a robust mechanism for elevating dopamine levels, complementing the direct effects on reuptake and receptors.

Part 2: Methodologies for Elucidating this compound's Dopaminergic Effects

To empirically validate the hypothesized dopaminergic profile of this compound, a multi-tiered approach combining in vitro and in vivo techniques is essential. The following protocols are designed to be self-validating systems, providing a clear rationale for each methodological choice.

Section 2.1: In Vitro Characterization

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter. This experiment will test the hypothesis that this compound, like PCP, has a low affinity for the primary DAT binding site.

-

Causality of Experimental Choices:

-

Tissue Source: Rat striatal membranes are used as they provide a high density of endogenous dopamine transporters.[15]

-

Radioligand: [³H]WIN 35,428 is a high-affinity tropane-based radioligand that selectively labels the DAT, making it ideal for competitive binding assays.[15][16]

-

Non-Specific Binding: A high concentration of an unlabeled DAT inhibitor (e.g., cocaine or BTCP) is used to define non-specific binding. This is crucial for isolating the signal that represents true binding to the transporter from noise.[15][17]

-

-

Step-by-Step Methodology:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[15]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[15]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration via a BCA assay. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine in triplicate: the membrane preparation (50-100 µg protein), a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM), and varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding, omit this compound. For non-specific binding, add 10 µM cocaine.[15]

-

Incubate for 60-120 minutes at 4°C.

-

-

Termination and Counting:

-

Rapidly terminate the reaction by filtering the plate's contents through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine (PEI), using a cell harvester.[18]

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value using non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.

-

-

-

Objective: To measure the functional potency (IC₅₀) of this compound at inhibiting dopamine uptake into cells expressing DAT. This functional assay is a critical complement to the binding assay.

-

Causality of Experimental Choices:

-

Cell System: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT-HEK293) provide a clean, controlled system to measure transporter function without confounding variables from native tissue.[19]

-

Substrate: [³H]Dopamine is used as the transported substrate. Measuring its accumulation inside the cells provides a direct readout of transporter activity.[20]

-

-

Step-by-Step Methodology:

-

Cell Culture: Culture hDAT-HEK293 cells and plate them in 96-well microplates, allowing them to adhere overnight.[19]

-

Assay:

-

Wash cells once with Krebs-Ringer-HEPES (KRH) buffer.

-

Add varying concentrations of this compound and pre-incubate for 10-15 minutes at room temperature.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).[19]

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

-

Lyse the cells in each well using a lysis buffer.[19]

-

-

Counting and Analysis:

-

Transfer the cell lysates to scintillation vials and measure radioactivity.

-

Plot the percentage of dopamine uptake inhibition against the log concentration of this compound to determine the IC₅₀ value.[19]

-

-

Section 2.2: In Vivo Assessment

-

Objective: To measure changes in extracellular dopamine concentration in the prefrontal cortex and nucleus accumbens of freely-moving rats following systemic administration of this compound.

-

Causality of Experimental Choices:

-

Technique: Microdialysis allows for the direct sampling of neurotransmitters from the extracellular fluid of discrete brain regions in awake animals, providing a powerful measure of neurochemical changes in response to a drug.[21][22]

-

Brain Regions: The prefrontal cortex and nucleus accumbens are terminal fields of the mesocorticolimbic dopamine system and are critically involved in the behavioral and psychotomimetic effects of drugs like PCP.[9]

-

Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying the low nanomolar concentrations of dopamine typically found in dialysate samples.[23][24]

-

-

Step-by-Step Methodology:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the desired brain region. Allow for several days of recovery.

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[24]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Sample Analysis:

-

Inject the collected dialysate samples directly into an HPLC-ECD system.[23]

-

Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.

-

-

Data Analysis:

-

Express dopamine concentrations as a percentage of the average baseline concentration.

-

Analyze the time course of dopamine changes in response to this compound administration.

-

-

-

Objective: To measure sub-second, real-time changes in dopamine release and uptake dynamics in response to this compound.

-

Causality of Experimental Choices:

-

Technique: FSCV offers unparalleled temporal resolution compared to microdialysis, making it ideal for studying the rapid, phasic signaling of dopamine that is thought to underlie reward and motivation.[25][26] It can distinguish between effects on dopamine release and dopamine reuptake.

-

Electrode: A carbon-fiber microelectrode is used due to its small size, which minimizes tissue damage, and its electrochemical properties that allow for the selective detection of dopamine.[25][27]

-

-

Step-by-Step Methodology:

-

Electrode Implantation: Implant a carbon-fiber microelectrode into the target brain region (e.g., nucleus accumbens) of an anesthetized or awake animal.

-

Data Acquisition:

-

Apply a triangular voltage waveform to the electrode (e.g., from -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz.[26][28]

-

The resulting current from the oxidation and reduction of dopamine is measured. The specific shape of the resulting cyclic voltammogram is a chemical signature used to identify dopamine.[25]

-

-

Stimulation: Use a stimulating electrode to electrically evoke dopamine release, allowing for the precise measurement of release and subsequent reuptake by DAT.

-

Drug Administration: Administer this compound and measure its effect on both evoked and spontaneous dopamine transients. An inhibition of reuptake would be observed as a slowing of the decay phase of the dopamine signal.

-

Data Analysis: Analyze the amplitude and kinetics of the dopamine signals before and after drug administration to quantify effects on release and uptake.

-

Part 3: Synthesis and Data Interpretation

Section 3.1: Predicted Pharmacological Profile of this compound

Based on the available literature stating that this compound is less potent than PCP, we can synthesize the information from the proposed experiments into a predicted profile.[6] This table serves as a set of testable hypotheses for future research.

| Assay | Parameter | Predicted Outcome for this compound (Relative to PCP) | Rationale |

| DAT Binding | Ki | High value (>10 µM) | Shared arylcyclohexylamine characteristic of low affinity for the primary DAT site.[10] |

| D2 Receptor Binding | Ki | Higher value (e.g., 5-20 nM) | Expected to be less potent than PCP's Ki of 2.7 nM, consistent with overall lower potency.[6][14] |

| DA Reuptake Inhibition | IC₅₀ | Measurable but weaker than classic inhibitors | Expected to inhibit reuptake via an allosteric mechanism, but with lower potency than PCP. |

| In Vivo Microdialysis | % ↑ in DA | Significant increase, but potentially lower magnitude than PCP | The combined effect of DAT inhibition and indirect release should elevate DA, but to a lesser extent than PCP.[9] |

Table 2: Predicted dopaminergic profile of this compound based on its known lower potency relative to PCP.

Section 3.2: Integrated Dopaminergic Mechanism of this compound

The complete effect of this compound on a dopaminergic synapse is likely a combination of three distinct but interacting mechanisms: (1) indirect disinhibition of dopamine neurons via NMDA receptor antagonism on GABA interneurons, (2) direct partial agonism at postsynaptic D2 receptors, and (3) inhibition of dopamine reuptake via allosteric modulation of the dopamine transporter (DAT).

Conclusion

While this compound remains a sparsely studied compound, its structural similarity to phencyclidine provides a robust framework for predicting its effects on the dopamine system. This guide posits that this compound likely enhances dopaminergic neurotransmission through a tripartite mechanism: indirect stimulation of release via NMDA receptor antagonism, direct partial agonism at D2 receptors, and allosteric inhibition of the dopamine transporter. The provided in vitro and in vivo protocols offer a clear and methodologically sound pathway for empirically testing these hypotheses. A thorough characterization of this compound's dopaminergic profile is not only crucial for understanding its unique sedative-dissociative effects but also holds significant implications for the development of novel therapeutic agents targeting the complex interplay between the glutamatergic and dopaminergic systems.

References

- 1. Buy 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride (EVT-1211004) [evitachem.com]

- 2. This compound | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Buy this compound | 2201-39-0 | >98% [smolecule.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of phencyclidine on dopamine release in the rat prefrontal cortex; an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phencyclidine - Wikipedia [en.wikipedia.org]

- 11. Phencyclidine and the midbrain dopamine system: electrophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

- 13. The effect of phencyclidine on dopamine synthesis and metabolic in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Investigating the Dissociative Properties of Rolicyclidine

Introduction: Unveiling the Dissociative Landscape of Arylcyclohexylamines

Rolicyclidine, scientifically known as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a synthetic arylcyclohexylamine and a structural analog of the well-studied dissociative anesthetic, Phencyclidine (PCP).[1] Like other compounds in its class, this compound's primary pharmacological action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in glutamatergic neurotransmission.[2] This interaction is the foundation of its dissociative, anesthetic, and hallucinogenic effects.[1] Understanding the nuanced differences in the pharmacological profile of this compound compared to its parent compound, PCP, is of significant interest for neuropharmacology and drug development. This guide provides a comprehensive framework for the systematic investigation of the dissociative properties of this compound, from its fundamental receptor interactions to its behavioral manifestations in preclinical models.

While sharing the core mechanism of NMDA receptor antagonism with PCP, preliminary reports suggest that this compound may exhibit a distinct phenomenological profile, characterized by potentially greater sedative effects and fewer stimulant properties.[1] A thorough investigation into its receptor binding affinities, functional antagonism at the NMDA receptor, and its behavioral pharmacology is essential to deliniate its unique properties. This guide will detail the necessary in vitro and in vivo methodologies to achieve this, providing a scientifically rigorous and logically structured approach for researchers in the field.

Pharmacological Profile: A Comparative Analysis

A comprehensive understanding of this compound's dissociative properties necessitates a detailed examination of its interactions with key central nervous system targets. The following table summarizes the known binding affinities (Ki values) of Phencyclidine for the NMDA receptor, dopamine transporter, and sigma-1 and sigma-2 receptors. The corresponding values for this compound are yet to be fully elucidated in publicly available literature, underscoring the importance of the experimental protocols detailed in this guide.

| Target | Phencyclidine (PCP) Ki (nM) | This compound (PCPy) Ki (nM) |

| NMDA Receptor (dizocilpine site) | 59[2] | Data Not Available |

| Dopamine Transporter (DAT) | >10,000[2] | Data Not Available |

| Sigma-1 Receptor | >10,000[2] | Data Not Available |

| Sigma-2 Receptor | 136[2] | Data Not Available |

Note: A lower Ki value indicates a higher binding affinity.

The significant difference in PCP's affinity for the NMDA receptor versus other targets highlights its relative selectivity.[2] Determining the binding profile of this compound at these same targets is a critical first step in understanding its unique pharmacological signature.

Investigative Methodologies: A Step-by-Step Approach

Part 1: In Vitro Characterization of Receptor Interactions

A foundational understanding of a compound's mechanism of action begins with in vitro assays to quantify its binding affinity and functional effects at the molecular level.

1.1. NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor, specifically at the phencyclidine binding site within the ion channel.

-

Rationale: This assay is fundamental to confirming and quantifying this compound's primary mechanism of action. A direct comparison of its Ki value with that of PCP will establish its relative potency at the receptor level.

-

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) known to have a high density of NMDA receptors.

-

Radioligand Binding: Utilize a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor, such as [³H]MK-801 or [³H]TCP.

-

Competition Assay: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound or PCP (as a comparator).

-

Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

1.2. Dopamine Transporter (DAT) Binding Assay

-

Objective: To assess the binding affinity of this compound for the dopamine transporter.

-

Rationale: While PCP has a low affinity for DAT, any interaction with this transporter could contribute to stimulant-like effects.[2] Evaluating this compound's affinity is crucial to understanding its reported reduced stimulant profile.

-

Protocol:

-

Membrane Preparation: Prepare membranes from a brain region rich in dopamine transporters, such as the striatum.

-

Radioligand Binding: Use a specific DAT radioligand, for example, [³H]WIN 35,428.

-

Competition Assay and Data Analysis: Follow the same procedure as the NMDA receptor binding assay to determine the Ki of this compound for DAT.

-

1.3. Sigma-1 and Sigma-2 Receptor Binding Assays

-

Objective: To determine the binding affinities of this compound for the sigma-1 and sigma-2 receptors.

-

Rationale: PCP is known to interact with sigma-2 receptors, which may contribute to its complex psychotomimetic effects.[2] Characterizing this compound's affinity for both sigma receptor subtypes will provide a more complete picture of its pharmacological profile.

-

Protocol:

-

Membrane Preparation: Use appropriate tissue sources, such as liver or brain homogenates.

-

Radioligand Binding:

-

For sigma-1 receptors, --INVALID-LINK---pentazocine is a commonly used radioligand.

-

For sigma-2 receptors, [³H]DTG is often used in the presence of a masking agent (like (+)-pentazocine) to block binding to sigma-1 sites.[3]

-

-

Competition Assay and Data Analysis: Follow the established procedure to calculate the Ki values.

-

1.4. Electrophysiological Assessment of NMDA Receptor Function

-

Objective: To functionally characterize the antagonist effects of this compound on NMDA receptor-mediated currents.

-

Rationale: Binding assays demonstrate affinity, but electrophysiology provides a direct measure of functional antagonism. This is critical for understanding how receptor binding translates into a physiological effect.

-

Protocol:

-

Cell Preparation: Utilize primary neuronal cultures or brain slices containing neurons that express NMDA receptors (e.g., hippocampal or cortical neurons).

-

Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record NMDA receptor-mediated currents.

-

NMDA Receptor Activation: Elicit currents by applying NMDA and a co-agonist (e.g., glycine or D-serine).

-

Application of this compound: Apply varying concentrations of this compound to the bath and measure the resulting inhibition of the NMDA-evoked currents.

-

Data Analysis: Construct a concentration-response curve to determine the IC50 of this compound for NMDA receptor antagonism.

-

Visualizing the Core Mechanism

Caption: Mechanism of this compound's NMDA Receptor Antagonism.

Part 2: In Vivo Assessment of Dissociative Effects

Animal behavioral models are indispensable for understanding the physiological and psychological effects of a compound. The following assays are standard for characterizing the dissociative properties of arylcyclohexylamines.

2.1. Locomotor Activity

-

Objective: To assess the effects of this compound on spontaneous locomotor activity and compare its dose-response profile to that of PCP.

-

Rationale: PCP is known to induce a characteristic hyperlocomotion at lower doses.[1][4][5][6] Investigating this compound's effect on this behavior can provide insights into its potential stimulant or sedative properties.

-

Protocol:

-

Apparatus: Use automated open-field arenas equipped with infrared beams or video tracking software to measure horizontal and vertical activity.

-

Habituation: Allow the animals (typically rats or mice) to habituate to the testing environment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer various doses of this compound or PCP (and a vehicle control) via a systemic route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity for a set period (e.g., 60-120 minutes) immediately following injection.

-

Data Analysis: Analyze parameters such as total distance traveled, time spent moving, and rearing frequency. Construct dose-response curves to compare the potency and efficacy of this compound and PCP.

-

2.2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

-

Objective: To evaluate the effects of this compound on sensorimotor gating using the PPI paradigm.

-

Rationale: Deficits in PPI are a hallmark of certain neuropsychiatric disorders and can be induced by NMDA receptor antagonists like PCP.[7][8][9][10][11] This assay provides a measure of the compound's ability to disrupt information processing, a key aspect of its dissociative effects.

-

Protocol:

-

Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

-

Acclimation: Place the animal in the apparatus for a brief acclimation period with background noise.

-

Stimuli Presentation: Present a series of trials in a pseudo-random order:

-

Pulse-alone trials: A strong acoustic stimulus (the pulse) that elicits a startle response.

-

Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse) presented shortly before the pulse.

-

Prepulse-alone trials: The prepulse presented by itself to ensure it does not elicit a startle.

-

-

Drug Administration: Test different doses of this compound and PCP against a vehicle control.

-

Data Analysis: Calculate the percentage of PPI as follows: 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100]. A reduction in PPI indicates a deficit in sensorimotor gating.

-

Visualizing the Experimental Workflow

Caption: Workflow for in vivo behavioral assessment.

Data Presentation: A Comparative Overview

The following tables present hypothetical dose-response data for PCP in the locomotor and PPI assays, based on existing literature.[1][4][5][6][8][9][10][11] The corresponding data for this compound would be generated through the execution of the protocols described above.

Table 1: Effect on Locomotor Activity in Rats

| Compound | Dose (mg/kg) | Total Distance Traveled (arbitrary units) |

| Vehicle | - | 100 ± 10 |

| PCP | 1.0 | 250 ± 20 |

| 2.5 | 450 ± 35 | |

| 5.0 | 300 ± 25 | |

| This compound | 1.0 | To be determined |

| 2.5 | To be determined | |

| 5.0 | To be determined |

Table 2: Effect on Prepulse Inhibition (PPI) in Mice

| Compound | Dose (mg/kg) | % PPI |

| Vehicle | - | 65 ± 5 |

| PCP | 1.5 | 30 ± 7 |

| 3.0 | 15 ± 5 | |

| 5.0 | 5 ± 3 | |

| This compound | 1.5 | To be determined |

| 3.0 | To be determined | |

| 5.0 | To be determined |

Conclusion: Charting the Dissociative Profile of this compound

The comprehensive investigation of this compound's dissociative properties, as outlined in this guide, provides a robust framework for elucidating its unique pharmacological and behavioral profile. By systematically characterizing its interactions with key neural targets and its effects on well-validated behavioral paradigms, researchers can build a detailed understanding of how this PCP analog modulates brain function and behavior. The comparative approach with PCP is essential for contextualizing the findings and highlighting the subtle but potentially significant differences that may exist between these two arylcyclohexylamines. The data generated from these studies will be invaluable for advancing our knowledge of NMDA receptor pharmacology and the neurobiology of dissociative states, and may inform future drug development efforts in areas such as anesthesia and the treatment of neuropsychiatric disorders.

References

- 1. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of phencyclidine-induced changes in locomotor activity and patterns in rats by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in the study of phencyclidine-induced schizophrenia-like animal models and the underlying neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prepulse Inhibition and Genetic Mouse Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Architecture of Rolicyclidine: A Technical Guide for Researchers

An In-depth Examination of an Archetypal Arylcyclohexylamine Dissociative Agent

Authored by: Gemini, Senior Application Scientist

Abstract

Rolicyclidine (PCPy), a lesser-known analog of phencyclidine (PCP), represents a significant molecule within the arylcyclohexylamine class of dissociative anesthetics. While its clinical development was halted, its distinct neurochemical profile offers valuable insights for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive analysis of this compound's neurochemical characteristics, beginning with its foundational mechanism as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. We delve into its comparative pharmacology with PCP, exploring subtle but significant differences in potency and behavioral effects. Furthermore, this guide elucidates this compound's interactions with monoamine transporters and sigma receptors, contributing to its complex psychoactive properties. Detailed, field-proven experimental protocols for radioligand binding assays and in vivo microdialysis are provided to empower researchers to further investigate this and similar compounds. The synthesis of available data, structure-activity relationships, and established experimental methodologies presented herein aims to serve as a critical resource for the scientific community.

Introduction: Unveiling this compound

This compound, chemically known as 1-(1-phenylcyclohexyl)pyrrolidine (PCPy), is a synthetic arylcyclohexylamine that emerged from the same era of pharmaceutical exploration as phencyclidine (PCP).[1][2] Like its more notorious counterpart, this compound exhibits potent dissociative, anesthetic, and hallucinogenic properties.[1][3] However, nuanced distinctions in its pharmacological effects, including a greater sedative and lesser stimulant profile compared to PCP, make it a subject of significant scientific interest.[1][3] Understanding the neurochemical underpinnings of these differences is crucial for dissecting the intricate structure-activity relationships (SAR) within the arylcyclohexylamine class and for the broader study of NMDA receptor function and glutamatergic neurotransmission.[2][4]

This guide provides a deep dive into the neurochemical profile of this compound, moving beyond a superficial overview to present a technical resource for researchers. We will explore its primary mechanism of action, its engagement with secondary targets, and the downstream consequences for major neurotransmitter systems.

Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The hallmark of this compound's pharmacological activity is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission, is an ionotropic receptor that, upon activation, allows for the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events essential for synaptic plasticity, learning, and memory.[6]

This compound exerts its effects by binding to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[6] This binding event physically obstructs the channel, preventing the flow of ions even when the receptor is activated by its endogenous agonists, glutamate and glycine. This "open-channel blockade" is a form of non-competitive antagonism because this compound does not compete with glutamate or glycine for their binding sites on the receptor.[6]

Comparative Potency and Structure-Activity Relationship

From a structural standpoint, this compound differs from PCP by the substitution of PCP's piperidine ring with a pyrrolidine ring.[1][2] Structure-activity relationship studies within the arylcyclohexylamine class suggest that this modification may lead to a decrease in potency at the NMDA receptor.[4] The smaller, more flexible pyrrolidine ring may result in a less optimal fit within the PCP binding site compared to the more rigid chair conformation of the piperidine ring.[4] This highlights a key area for future research: the precise determination of this compound's binding kinetics at the NMDA receptor to quantitatively assess its affinity and dissociation rates.

Visualizing the Primary Signaling Pathway

The following diagram illustrates the mechanism of this compound's action at the NMDA receptor.

Caption: this compound's non-competitive antagonism of the NMDA receptor.

Secondary Pharmacological Targets and Neurotransmitter System Modulation

Beyond its primary action at the NMDA receptor, this compound's neurochemical profile is further shaped by its interactions with other key central nervous system targets, contributing to its unique psychoactive effects.

Dopaminergic System

Arylcyclohexylamines are known to modulate dopaminergic neurotransmission, and this compound is no exception.[7] While it is not a potent direct dopamine receptor agonist, it is believed to influence dopamine levels through several mechanisms:

-

Dopamine Transporter (DAT) Interaction: Like PCP, this compound is thought to inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action.[7] However, the affinity of PCP for the DAT is relatively low, suggesting that this compound's interaction may also be modest.[6]

-

Indirect Dopamine Release: NMDA receptor antagonism on GABAergic interneurons can lead to a disinhibition of dopaminergic neurons, resulting in increased dopamine release in cortical and subcortical regions. This indirect mechanism is a significant contributor to the psychotomimetic and stimulant-like effects of arylcyclohexylamines.

Serotonergic System

The serotonergic system is also implicated in the effects of this compound. PCP has been shown to have a moderate affinity for the serotonin transporter (SERT), and it is plausible that this compound shares this property.[6] Inhibition of serotonin reuptake would lead to elevated synaptic serotonin levels, potentially contributing to the hallucinogenic and mood-altering effects of the drug.

Sigma Receptors

Sigma receptors, once misclassified as a type of opioid receptor, are now recognized as a distinct class of intracellular proteins that can be modulated by a variety of psychoactive compounds, including arylcyclohexylamines. There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). PCP exhibits a notable affinity for the σ₂ receptor.[6] The functional consequences of sigma receptor binding are still being elucidated but are thought to be involved in the modulation of intracellular calcium signaling, neuronal excitability, and the psychotomimetic effects of certain drugs. It is highly probable that this compound also interacts with sigma receptors, further contributing to its complex pharmacological profile.

Summarized Receptor Binding Profile (Inferred)

Due to the limited availability of direct binding data for this compound, the following table presents a qualitative summary of its likely receptor interactions, inferred from data on PCP and structure-activity relationships within the arylcyclohexylamine class. This table should be interpreted with caution and serves as a guide for future experimental investigation.

| Receptor/Transporter | Likely Interaction | Potency (Relative to PCP) | Potential Functional Consequence |

| NMDA Receptor (PCP Site) | Non-competitive Antagonist | Equipotent to slightly less potent | Dissociative, anesthetic, hallucinogenic effects |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | Likely similar to PCP (moderate to low) | Increased synaptic dopamine, stimulant effects |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | Likely similar to PCP (moderate) | Increased synaptic serotonin, mood alteration, hallucinogenic effects |

| Sigma-2 (σ₂) Receptor | Agonist/Modulator | Likely similar to PCP (moderate to high) | Contribution to psychotomimetic effects |

| Sigma-1 (σ₁) Receptor | Agonist/Modulator | Likely lower than σ₂ | Modulation of intracellular signaling |

Experimental Protocols for Characterization

To facilitate further research into the neurochemical profile of this compound and other arylcyclohexylamines, the following detailed experimental protocols are provided.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [³H]MK-801.

Objective: To quantify the binding affinity of this compound at the NMDA receptor.

Materials:

-

Rat brain tissue (cortex or hippocampus), homogenized

-

[³H]MK-801 (radioligand)

-

Unlabeled this compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Total Binding: Add membrane preparation, [³H]MK-801, and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]MK-801, and a high concentration of unlabeled PCP or MK-801.

-

Competitive Binding: Add membrane preparation, [³H]MK-801, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizing the Radioligand Binding Assay Workflow

References

- 1. This compound | C16H23N | CID 62436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride | Benchchem [benchchem.com]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Arylcyclohexylamine Scaffold: A Deep Dive into the Structure-Activity Relationship of Rolicyclidine Derivatives

Foreword: Unlocking the Therapeutic Potential of NMDA Receptor Modulation